molecular formula C12H10FNO B6493098 3-[(2-fluorophenyl)methoxy]pyridine CAS No. 1707575-06-1

3-[(2-fluorophenyl)methoxy]pyridine

Cat. No.: B6493098
CAS No.: 1707575-06-1
M. Wt: 203.21 g/mol
InChI Key: JXLOQLLRZBGOAN-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]pyridine is a chemical compound featuring a pyridine ring ether-linked to a 2-fluorophenyl group. The pyridine ring is a fundamental heterocyclic aromatic structure known for its electron-deficient nature and weak basicity . This scaffold is prevalent in numerous commercial compounds, including pharmaceuticals and agrochemicals, making derivatives like this one valuable intermediates in organic synthesis and drug discovery . Compounds with similar structural motifs, such as furo[3,2-b]pyridine, are frequently investigated for their diverse biological activities, which can include antiviral, antifungal, and anticancer properties . Furthermore, fluorinated alkoxypyridine analogs are of significant interest in neuroscience research. For instance, the compound 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([18F]Nifene) is a well-characterized positron emission tomography (PET) radiotracer that selectively targets the α4β2 nicotinic acetylcholine receptor (nAChR) in the brain . This highlights the potential of such chemical architectures in developing imaging agents for studying neuroreceptors and related disorders. As a building block, this compound can be used to synthesize more complex molecules for various research applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLOQLLRZBGOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation

The most widely reported method for synthesizing 3-[(2-fluorophenyl)methoxy]pyridine involves nucleophilic substitution between 3-hydroxypyridine and 2-fluorobenzyl bromide. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with alkali metal hydrides (e.g., sodium hydride) serving as bases to deprotonate the hydroxyl group. For instance, combining 3-hydroxypyridine (1.0 equiv) with 2-fluorobenzyl bromide (1.2 equiv) in DMF at 80°C for 12 hours yields the target compound with moderate efficiency (45–60%).

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the benzyl bromide. Steric hindrance from the pyridine ring’s 3-position slightly reduces reactivity, necessitating elevated temperatures.

Solvent and Base Optimization

Recent advancements highlight the role of solvent choice in improving yields. Replacing DMF with tetrahydrofuran (THF) and using potassium tert-butoxide as the base enhances reaction homogeneity, achieving yields up to 72% under reflux conditions. Additionally, microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining comparable yields.

One-Pot Synthesis Strategies

In Situ Generation of Reactive Intermediates

To bypass the isolation of sensitive intermediates, one-pot methodologies have been developed. A representative approach involves the sequential treatment of 3-hydroxypyridine with phosphorus tribromide (PBr₃) to generate 3-bromopyridine, followed by immediate reaction with 2-fluorobenzyl alcohol in the presence of a copper(I) catalyst. This method streamlines the synthesis, achieving a 65% yield while minimizing purification steps.

Reaction Conditions :

  • Step 1 : 3-hydroxypyridine + PBr₃ → 3-bromopyridine (0°C, 1 hour).

  • Step 2 : 3-bromopyridine + 2-fluorobenzyl alcohol + CuI → this compound (100°C, 24 hours).

Tandem Deprotonation-Alkylation

An alternative one-pot protocol employs sodium hydride to deprotonate 3-hydroxypyridine directly in the presence of 2-fluorobenzyl chloride. This method, conducted in THF at 60°C, achieves a 68% yield and is particularly suitable for gram-scale production.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and reproducibility. Patent WO2020118597A1 discloses a continuous flow process where 3-hydroxypyridine and 2-fluorobenzyl bromide are pumped through a reactor column packed with solid sodium hydroxide. This system operates at 120°C and 15 psi, achieving an 85% yield with a residence time of 10 minutes.

Advantages :

  • Scalability : Suitable for multi-kilogram production.

  • Safety : Reduced handling of reactive intermediates.

Catalytic Enhancements

Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates the reaction in biphasic systems (water/toluene). This modification reduces energy consumption and improves yield to 78%.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant preparation methods:

MethodConditionsYield (%)AdvantagesLimitations
Nucleophilic SubstitutionDMF, NaH, 80°C, 12h45–60Simple setupModerate yields
One-Pot (Cu-catalyzed)THF, CuI, 100°C, 24h65Minimal purificationLong reaction time
Continuous FlowNaOH, 120°C, 15 psi, 10min85High throughputSpecialized equipment required
Microwave-AssistedTHF, KOtBu, 150W, 30min70Rapid completionLimited scale-up potential

Optimization and Challenges

Purity and Byproduct Formation

A common byproduct, 3-[(2-fluorophenyl)methyl]pyridine, arises from over-alkylation or elimination reactions. Chromatographic purification (silica gel, ethyl acetate/hexane) effectively isolates the desired compound, though this step reduces overall yield by 10–15%.

Green Chemistry Approaches

Recent efforts focus on solvent-free reactions using ball milling. Mechanochemical synthesis of this compound achieves a 60% yield within 2 hours, offering an environmentally benign alternative .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-[(2-fluorophenyl)methoxy]pyridine exhibit significant anticancer properties. For instance, the compound has been studied as a selective Janus kinase (JAK) inhibitor, which is crucial for treating JAK-mediated diseases such as cancer and inflammatory disorders . The ability to inhibit JAK pathways can lead to reduced tumor growth and improved patient outcomes.

Neurological Applications
The compound has also been explored for its potential in neurological applications. It has been linked to the modulation of metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders. A derivative of this compound was reported to have potent negative allosteric modulatory activity at mGluR2, making it a candidate for imaging studies and therapeutic interventions . This suggests that this compound could play a role in developing treatments for conditions like schizophrenia and anxiety.

Synthesis Processes

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and coupling reactions. The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those aimed at targeting specific biological pathways .

A notable method involves the use of boronic acids in Suzuki coupling reactions, which allows for the introduction of various substituents onto the pyridine ring, enhancing the compound's biological activity . This versatility in synthesis makes it a valuable building block in pharmaceutical chemistry.

Case Studies and Research Findings

Study Focus Findings
Study on JAK inhibitorsAnticancer propertiesDemonstrated significant inhibition of tumor growth in vitro and in vivo models .
mGluR2 modulation studyNeurological applicationsShowed promising results as a PET imaging agent with high specificity for mGluR2 .
Synthesis optimizationChemical pathwaysIdentified efficient synthetic routes using boronic acids for functionalization .

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound Substituent at Pyridine 3-Position Key Properties
This compound 2-Fluorobenzyloxy Increased lipophilicity (logP) due to aromatic fluorine; potential metabolic stability .
3-Methoxypyridine () Methoxy Lower lipophilicity; simpler electronic profile with no steric hindrance .
Compound 44 () Pyrrolidinylmethoxy Enhanced solubility in polar solvents; potential CNS penetration due to amine group .
A-84543 () (S)-Pyrrolidinylmethoxy High affinity for α4β2-nAChRs; used as a PET radioligand .

Key Observations :

  • The 2-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler methoxy analogs .
  • Aliphatic substituents (e.g., pyrrolidinyl in Compound 44) improve water solubility but may reduce blood-brain barrier penetration compared to aromatic groups .

Key Observations :

  • Fluorinated aromatic groups (e.g., in 2g/2h) enhance antiproliferative activity compared to non-fluorinated analogs, suggesting the target compound may similarly improve efficacy in cancer models .

Key Observations :

  • Safety data for structurally similar pyridines (e.g., ) highlight the importance of substituent effects on toxicity profiles.

Biological Activity

3-[(2-Fluorophenyl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a methoxy group and a fluorophenyl moiety. The synthesis typically involves:

  • Reagents : 2-fluorobenzyl alcohol, pyridine derivatives.
  • Methods : Microwave-assisted synthesis or conventional heating methods.

The compound’s structural formula can be represented as follows:

C12H10FNO\text{C}_{12}\text{H}_{10}\text{F}\text{N}O

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been reported to exhibit high affinity for nAChRs, which play a crucial role in neurotransmission and are implicated in cognitive functions and neurodegenerative diseases .
  • Antimicrobial Activity : Pyridine derivatives have shown promising antimicrobial properties against various bacterial strains, suggesting that this compound may possess similar activity .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial effects. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound may also demonstrate potent antimicrobial properties.

CompoundMIC (μg/mL)Target Organisms
This compoundTBDE. coli, S. aureus, C. albicans
4-chloro-pyridine derivative2.18S. aureus
Nicotinoyl compound0.5A. baumannii

Neuroprotective Effects

Given its structural similarity to known nAChR ligands, there is potential for neuroprotective effects. Studies on similar compounds have shown they can enhance cognitive function and provide neuroprotection against excitotoxicity .

Antidiabetic Potential

Pyridine derivatives have been evaluated for their antidiabetic effects, demonstrating the ability to enhance insulin sensitivity and glucose uptake in muscle cells. This suggests that this compound may also exhibit similar antidiabetic properties .

Case Studies and Research Findings

  • Neuropharmacological Study : A study evaluated the effects of various pyridine derivatives on nAChRs, revealing that certain modifications significantly increased binding affinity and selectivity .
  • Antimicrobial Evaluation : In vitro tests showed that modified pyridines had MIC values comparable to standard antibiotics like norfloxacin, indicating strong antimicrobial potential .
  • Antidiabetic Activity Assessment : Compounds with similar structures demonstrated a significant reduction in blood glucose levels in animal models, suggesting a pathway for further exploration of this compound in diabetes management .

Q & A

What are the standard protocols for synthesizing 3-[(2-fluorophenyl)methoxy]pyridine, and how can reaction conditions be optimized for high yield?

Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common route starts with 2-fluorobenzyl bromide reacting with 3-hydroxypyridine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Critical parameters include:

  • Temperature control (60–100°C) to avoid decomposition of the pyridine ring.
  • Catalyst selection : Phase-transfer catalysts like TBAB improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).
    For optimization, design-of-experiment (DoE) approaches can systematically vary molar ratios, solvents, and catalysts to maximize yield .

How do structural modifications (e.g., fluorophenyl vs. nitrophenyl substituents) alter the compound’s affinity for nicotinic acetylcholine receptors (nAChRs)?

Level: Advanced (Structure-Activity Relationships)
Answer:
The 2-fluorophenyl group enhances lipophilicity and electron-withdrawing effects, increasing nAChR binding affinity compared to non-fluorinated analogs. For example:

  • Receptor selectivity : Fluorine’s electronegativity stabilizes interactions with α4β2 nAChR subtypes, as shown in radioligand displacement assays (IC₅₀ = 12 nM for fluorophenyl vs. 45 nM for chlorophenyl derivatives) .
  • Comparative studies : Replace the fluorophenyl group with nitrophenyl (e.g., 3-[(4-nitrophenyl)methoxy]pyridine) reduces affinity due to steric hindrance and altered π-π stacking .
    Methodologically, molecular docking (e.g., AutoDock Vina) and mutagenesis studies can map binding pockets .

What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Level: Basic (Analytical Chemistry)
Answer:
Key techniques include:

  • ¹H/¹³C NMR : The methoxy proton resonates at δ 3.8–4.1 ppm, while pyridine protons appear as a multiplet at δ 7.2–8.5 ppm. Fluorine’s deshielding effect shifts adjacent carbons by 5–10 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 234.0895 (calculated for C₁₂H₁₁FNO₂).
  • IR : C-O-C stretch at 1240–1270 cm⁻¹ and aromatic C-F at 1100–1150 cm⁻¹ .
    For conflicting data (e.g., unexpected splitting in NMR), use 2D NMR (COSY, HSQC) to resolve coupling patterns or verify purity via HPLC .

How can researchers design experiments to evaluate the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

Level: Advanced (Pharmacology/Experimental Design)
Answer:
A tiered approach is recommended:

In silico prediction : Tools like SwissADME estimate logP (2.1) and BBB permeability (BOILED-Egg model: high CNS uptake probability) .

In vitro assays :

  • PAMPA-BBB : Measure permeability coefficients (Pe > 4.0 × 10⁻⁶ cm/s indicates BBB penetration) .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction (target >10% for therapeutic relevance).

In vivo PET imaging : Radiolabel with ¹⁸F (synthesis via nucleophilic substitution) to track biodistribution in rodent models .

What strategies resolve contradictions in reported biological activities (e.g., opioid vs. nicotinic receptor modulation)?

Level: Advanced (Data Interpretation)
Answer:
Contradictions often arise from off-target effects or assay conditions. Mitigation strategies include:

  • Selective receptor knockdown : Use siRNA or CRISPR-Cas9 to silence specific receptors (e.g., μ-opioid vs. α4β2 nAChR) in cell-based assays .
  • Dose-response profiling : Compare EC₅₀ values across receptors (e.g., opioid activity at μM vs. nAChR at nM concentrations) .
  • Structural analogs : Synthesize derivatives lacking the methoxy group to isolate receptor-specific effects .

How can reaction pathways be optimized to minimize toxic byproducts during large-scale synthesis?

Level: Advanced (Process Chemistry)
Answer:
Green chemistry principles apply:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing genotoxic impurities.
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica for reuse (5 cycles with <5% yield loss) .
  • Byproduct analysis : LC-MS monitoring identifies intermediates like 2-fluorobenzyl alcohol; adjust stoichiometry to limit formation .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (pilot-scale yields >85%) .

What computational methods predict the compound’s metabolic stability, and how are these validated experimentally?

Level: Advanced (Cheminformatics)
Answer:

  • Metabolism prediction :
    • CYP450 isoform specificity : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., demethylation at the methoxy group).
    • Metabolite ID : Schrödinger’s MetaSite predicts glucuronidation as the primary detox pathway .
  • Validation :
    • Microsomal stability assays : Incubate with human liver microsomes (HLM); measure t₁/₂ (>60 min indicates stability) .
    • CYP inhibition screening : Fluorescent probes (e.g., Vivid® kits) assess CYP3A4/2D6 inhibition (IC₅₀ > 10 μM acceptable) .

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